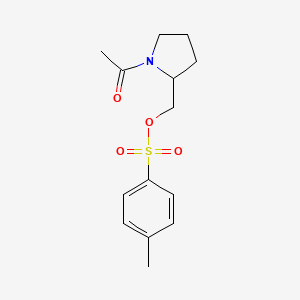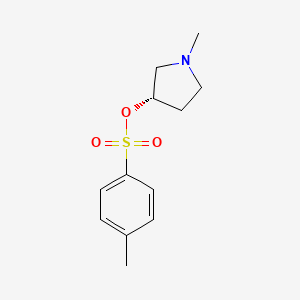
Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a toluene-4-sulfonic acid moiety attached to a (S)-1-methyl-pyrrolidin-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with (S)-1-methyl-pyrrolidin-3-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid itself. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid esters often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The esterification reaction is optimized to achieve high yields and purity of the desired product. The use of azeotropic distillation can help in the removal of water formed during the reaction, thereby driving the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
Hydrolysis: Toluene-4-sulfonic acid and (S)-1-methyl-pyrrolidin-3-ol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester is used as a protecting group for alcohols and amines. It can also serve as an intermediate in the synthesis of more complex molecules .
Biology and Medicine
Its ability to form stable esters makes it useful in drug design and development .
Industry
In the materials science field, toluene-4-sulfonic acid esters are used as plasticizers and stabilizers in polymer production. They can also be employed as additives in coatings and adhesives to enhance their properties .
Mécanisme D'action
The mechanism of action of toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester involves its ability to act as a strong acid catalyst in various chemical reactions. The sulfonic acid group is highly electron-withdrawing, which makes the ester bond more susceptible to nucleophilic attack. This property is exploited in organic synthesis to facilitate esterification and transesterification reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid benzyl ester
Uniqueness
Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester is unique due to the presence of the (S)-1-methyl-pyrrolidin-3-yl group, which imparts specific stereochemical properties to the compound. This stereochemistry can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in asymmetric synthesis .
Propriétés
IUPAC Name |
[(3S)-1-methylpyrrolidin-3-yl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)16-11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLKYCMLUHXGOX-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924727.png)
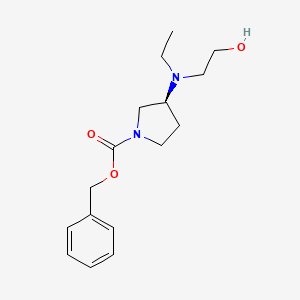
![(S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924750.png)
![3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924756.png)
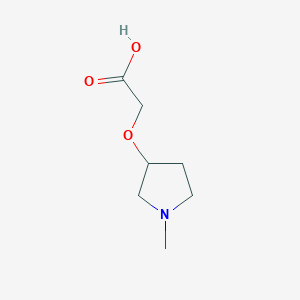
![3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924760.png)
![(S)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924762.png)
![2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924764.png)
![(S)-2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924767.png)
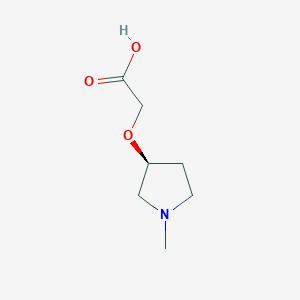
![3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924777.png)
![(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924781.png)
![3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7924796.png)
